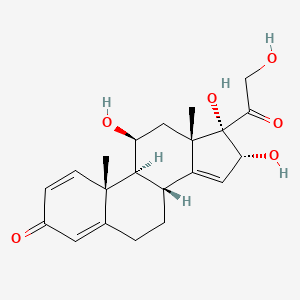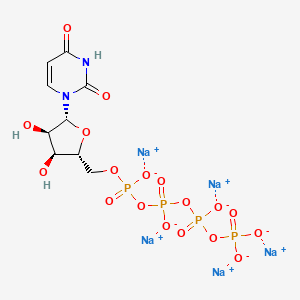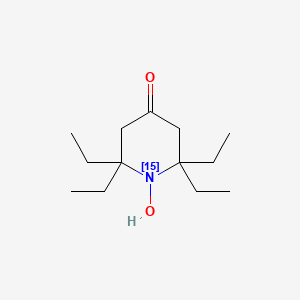
Teepone-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is primarily used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies in metabolic research, environmental analysis, and clinical diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Teepone-15N involves the incorporation of nitrogen-15 into the molecular structure of Teepone. This process typically requires specialized synthetic techniques to ensure the stable isotope is correctly integrated. The general synthetic route includes the reaction of nitrogen-15 labeled ammonia with the appropriate organic precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Teepone-15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Teepone-15N is widely used in various scientific research fields, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in clinical diagnostics for imaging and studying metabolic disorders.
Industry: Applied in environmental analysis to detect pollutants and study their impact on ecosystems
Mécanisme D'action
The mechanism of action of Teepone-15N involves its incorporation into biological molecules, allowing researchers to trace and study nitrogen-related processes. The nitrogen-15 isotope acts as a marker, enabling the detection and quantification of nitrogen transformations in various systems. This is particularly useful in studying metabolic pathways, nitrogen fixation, and environmental nitrogen cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Teepone: The non-labeled version of Teepone-15N, used in similar applications but without the isotope labeling.
Nitrogen-15 labeled compounds: Other compounds labeled with nitrogen-15, such as nitrogen-15 labeled ammonia or amino acids, used for similar tracing studies
Uniqueness
This compound is unique due to its specific structure and the incorporation of the nitrogen-15 isotope, which provides distinct advantages in NMR spectroscopy and tracing studies. Its stable isotope labeling allows for precise and accurate studies of nitrogen-related processes, making it a valuable tool in various scientific research fields.
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
228.34 g/mol |
Nom IUPAC |
2,2,6,6-tetraethyl-1-hydroxy(115N)azinan-4-one |
InChI |
InChI=1S/C13H25NO2/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14(12)16/h16H,5-10H2,1-4H3/i14+1 |
Clé InChI |
PBKKASIKUZBAJE-UJKGMGNHSA-N |
SMILES isomérique |
CCC1(CC(=O)CC([15N]1O)(CC)CC)CC |
SMILES canonique |
CCC1(CC(=O)CC(N1O)(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



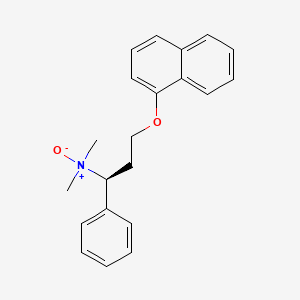
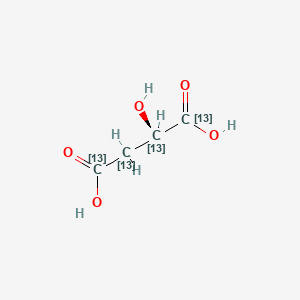
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
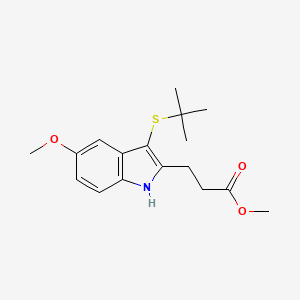
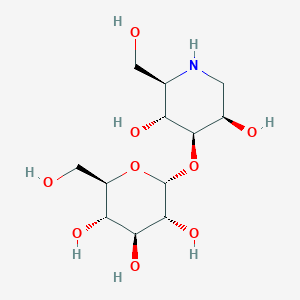
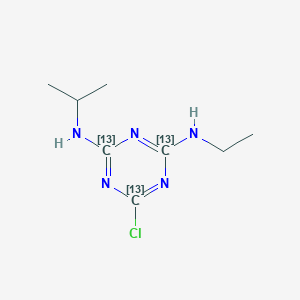
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)

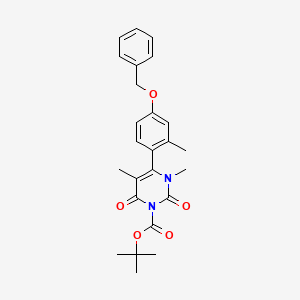
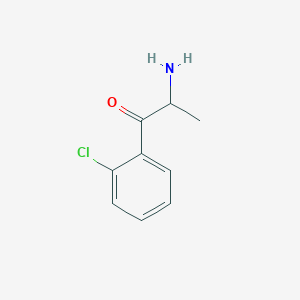
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
